3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the methoxyethyl group: This step involves nucleophilic substitution reactions using methoxyethyl halides.
Incorporation of the phenyl group: This is typically achieved through Suzuki-Miyaura cross-coupling reactions using phenylboronic acids and palladium catalysts.
Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be used to introduce aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Coupling: Phenylboronic acids, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-BROMO-5-(4-BROMOPHENYL)-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- 3-BROMO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-ONE
Uniqueness
3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18BrF3N4O2 |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H18BrF3N4O2/c1-27-8-7-22-16(26)14-13(18)15-23-11(10-5-3-2-4-6-10)9-12(17(19,20)21)25(15)24-14/h2-6,11-12,23H,7-9H2,1H3,(H,22,26) |
InChI Key |
RZODMPHKMWQQHB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=NN2C(CC(NC2=C1Br)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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